1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid
Description
Historical Context of Pyrimidine-Piperidine Hybrid Scaffolds in Drug Discovery
The evolution of pyrimidine-piperidine hybrids traces back to the mid-20th century, when heterocyclic chemistry began intersecting with rational drug design. Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, gained prominence due to its isosteric relationship with benzene and its prevalence in nucleic acids. Early work focused on pyrimidine derivatives as antimetabolites, exemplified by 5-fluorouracil (1957), which targeted thymidylate synthase in cancer cells. Piperidine, a saturated six-membered nitrogen heterocycle, entered drug design as a conformational constraint for bioactive molecules, particularly in central nervous system (CNS) therapeutics.
The fusion of these systems accelerated in the 1990s with advances in cross-coupling reactions. For instance, Buchwald–Hartwig amination enabled precise attachment of substituted piperidines to halogenated pyrimidines, as seen in the synthesis of kinase inhibitors. A landmark study demonstrated that piperidine-carboxylic acid moieties could mimic peptide backbones, enabling protease inhibition while improving metabolic stability.
Table 1: Key Developments in Pyrimidine-Piperidine Hybrid Therapeutics
| Year | Development | Impact |
|---|---|---|
| 1998 | First catalytic asymmetric synthesis of piperidine-pyrimidine conjugates | Enabled enantioselective drug candidates for chiral target proteins |
| 2005 | Discovery of pyrimidine-piperidine HSP90 inhibitors | Validated scaffold for protein-folding modulation in oncology |
| 2012 | Computational modeling of piperidine-carboxylic acid bioisosteres | Rationalized substituent effects on pharmacokinetic properties |
| 2020 | Cryo-EM structures of hybrid-bound kinase domains | Revealed chloro substituent's role in ATP-binding pocket interactions |
Properties
IUPAC Name |
1-(4-chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-6-13-11(14-9(7)12)15-5-3-2-4-8(15)10(16)17/h6,8H,2-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITHREIUENPVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301167183 | |
| Record name | 2-Piperidinecarboxylic acid, 1-(4-chloro-5-methyl-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261229-87-1 | |
| Record name | 2-Piperidinecarboxylic acid, 1-(4-chloro-5-methyl-2-pyrimidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261229-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperidinecarboxylic acid, 1-(4-chloro-5-methyl-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is the reaction of 4-chloro-5-methylpyrimidin-2-ol with piperidine-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a catalyst like hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is often prioritized in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The pyrimidinyl ring can be reduced to form different derivatives.
Substitution: The chlorine atom on the pyrimidinyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid are commonly used, with reactions typically carried out under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), often in solvents like ether or THF.
Substitution: Various nucleophiles can be used for substitution reactions, with conditions varying based on the specific nucleophile and desired product.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Reduced pyrimidinyl derivatives.
Substitution: Chloro-substituted pyrimidinyl derivatives with different functional groups.
Scientific Research Applications
1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyrimidinyl derivatives with biological targets.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its substitution pattern on the pyrimidine ring and the piperidine-carboxylic acid backbone. Below is a comparative analysis with key analogues:
Key Observations
Substituent Effects: The chloro and methyl groups on the pyrimidine ring in the target compound likely enhance electron-withdrawing effects and steric hindrance, which may improve binding specificity compared to analogues with bulkier substituents (e.g., trifluoromethyl in ).
Core Modifications :
- Replacement of pyrimidine with pyrazolo-pyrimidine (as in ) introduces additional nitrogen atoms, which could enhance hydrogen-bonding interactions in enzymatic pockets.
- The benzo[b]thiophene core in LY2409881 offers π-π stacking capabilities absent in the target compound, possibly influencing kinase inhibition potency.
Synthetic Accessibility :
- The target compound’s synthesis may involve amide coupling and pyrimidine ring formation , similar to methods in EP 4 374 877 A2 . However, the absence of complex polycyclic systems (e.g., pyridopyridazine in ) could simplify its production.
Biological Activity
1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid, with the CAS number 1261229-87-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula: C11H14ClN3O2
- Molecular Weight: 255.71 g/mol
- Structure: The compound consists of a piperidine ring substituted with a pyrimidine moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound primarily includes:
- Antitumor Activity: Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition: This compound may act as an inhibitor of specific enzymes, which is crucial for its therapeutic potential.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrimidine and piperidine exhibit promising anticancer properties. For instance, compounds similar to this compound have shown IC50 values ranging from 0.87 to 12.91 μM in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
| Compound | Cell Line | IC50 Value (μM) | Comparison |
|---|---|---|---|
| This compound | MCF-7 | 0.87 - 12.91 | Better than 5-FU |
| This compound | MDA-MB-231 | 1.75 - 9.46 | Better than 5-FU |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and pathologies, including neurodegenerative diseases and infections .
Case Studies
Case Study 1: Anticancer Potential
In a study evaluating the anticancer effects of pyrimidine-based compounds, it was found that derivatives similar to our compound induced apoptosis in cancer cells through caspase activation. The increase in caspase levels was significant compared to control treatments, suggesting a mechanism involving programmed cell death .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of AChE by piperidine derivatives. The synthesized compounds showed varying degrees of inhibition, with some achieving IC50 values significantly lower than established drugs used for Alzheimer's disease treatment .
Q & A
Q. What are common synthetic routes for preparing 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid?
The synthesis typically involves multi-step reactions starting with pyrimidine or piperidine precursors. For example:
- Step 1: Introduce the chloro and methyl groups to the pyrimidine ring via halogenation and alkylation reactions under controlled temperatures (e.g., using phosphoryl chloride as a chlorinating agent).
- Step 2: Couple the modified pyrimidine with a piperidine-carboxylic acid derivative using carbodiimide-mediated amidation or nucleophilic substitution.
- Step 3: Purify the product via column chromatography or recrystallization, ensuring >95% purity (validated by HPLC) .
Q. How is the compound characterized post-synthesis?
Characterization involves:
- Spectroscopy: ¹H/¹³C NMR to confirm structural integrity and substituent positions.
- Mass Spectrometry: High-resolution MS to verify molecular weight and fragmentation patterns.
- Thermal Analysis: Melting point determination (e.g., 185–186.5°C for analogous piperidine-pyrimidine derivatives) to assess crystallinity .
Q. What initial biological assays are recommended for evaluating its bioactivity?
Prioritize enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative disease research) using kinetic studies to measure IC₅₀ values. Include positive controls (e.g., donepezil) and validate results with dose-response curves .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
Use quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energy barriers. Combine with machine learning to predict optimal solvents, catalysts (e.g., palladium or copper), and temperatures. Validate predictions experimentally, as demonstrated in reaction design frameworks .
Q. How to resolve contradictions in biological activity data across studies?
- Step 1: Verify compound purity (>99%) and stereochemical consistency (e.g., via chiral HPLC).
- Step 2: Standardize assay protocols (e.g., buffer pH, incubation time) to minimize variability.
- Step 3: Perform molecular docking to assess binding affinity differences caused by substituent positioning (e.g., chloro vs. methyl groups on the pyrimidine ring) .
Q. What strategies improve yield in large-scale synthesis?
- Process Optimization: Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature).
- Catalyst Screening: Test heterogeneous catalysts (e.g., immobilized palladium) for recyclability and reduced metal leaching.
- Solvent Selection: Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .
Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?
- SAR Framework: Systematically modify substituents (e.g., replace chlorine with fluorine, alter piperidine ring size) and test bioactivity.
- Data Analysis: Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends.
- Validation: Confirm key interactions via X-ray crystallography or mutagenesis studies .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
